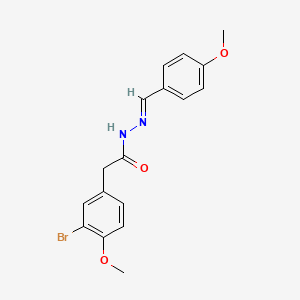
3-(4-methoxyphenyl)-2,4-quinolinedicarboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives involves various methodologies that are tailored to introduce specific functional groups or modifications to the quinoline core. For instance, the synthesis of 1,4-dihydro-2-methyl-4-oxo-3-quinolineglyoxylic acid and related compounds, which share a close structural relationship with 3-(4-methoxyphenyl)-2,4-quinolinedicarboxylic acid, has been described through the catalytic hydrogenation of specific lactone intermediates in methanol or ethanol (Kurihara, Nasu, & Mihara, 1983).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A procedure for synthesizing 2,3-quinolinedicarboxylic acid, which is closely related to 3-(4-methoxyphenyl)-2,4-quinolinedicarboxylic acid, has been developed using aniline and maleic anhydride. This synthesis provides insights into the formation of quinoline derivatives (Maulding Donald Roy, 1988).
- A study details the synthesis of 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid, demonstrating an efficient protocol involving readily available materials and a simple work-up procedure. This highlights the versatility and potential of quinoline derivatives in various applications (B. Lichitsky, A. Komogortsev, V. Melekhina, 2022).
Biomedical Analysis and Imaging
- 6-Methoxy-4-quinolone, an oxidation product derived from 5-methoxyindole-3-acetic acid, has been identified as a novel fluorophore. This compound shows strong fluorescence in a wide pH range and is highly stable, making it a potential candidate for biomedical analysis and imaging (Junzo Hirano et al., 2004).
Corrosion Inhibition
- A computational study on novel quinoline derivatives, including a compound similar to 3-(4-methoxyphenyl)-2,4-quinolinedicarboxylic acid, revealed their potential as corrosion inhibitors for iron. The study involved quantum chemical and molecular dynamics simulations, suggesting the practical application of quinoline derivatives in industrial contexts (Şaban Erdoğan et al., 2017).
Anti-stress and Antioxidant Properties
- The electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives, starting from a compound structurally related to3-(4-methoxyphenyl)-2,4-quinolinedicarboxylic acid, has shown anti-stress oxidative properties. This study opens up avenues for the development of compounds with potential therapeutic benefits in managing oxidative stress (M. Largeron, M. Fleury, 1998).
Antimicrobial Activity
- Research on novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, closely related to the compound , has shown significant antimicrobial activity. These compounds have demonstrated effectiveness against gram-negative microorganisms and Staphylococcus aureus, highlighting the potential use of quinoline derivatives in developing new antimicrobial agents (H. Agui et al., 1977).
Potential in Cancer Chemoprevention
- 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, a compound related to 3-(4-methoxyphenyl)-2,4-quinolinedicarboxylic acid, has shown promising results in cancer chemoprevention. This secondary metabolite exhibits biological effects that may be useful in preventing colon and tongue cancers, indicating a potential role for quinoline derivatives in cancer treatment and prevention (M. Curini et al., 2006).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)quinoline-2,4-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c1-24-11-8-6-10(7-9-11)14-15(17(20)21)12-4-2-3-5-13(12)19-16(14)18(22)23/h2-9H,1H3,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWWIWDVXOQSLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=C2C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)quinoline-2,4-dicarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-cyclopropyl-8-[4-(4-methoxyphenyl)butanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5532569.png)
![N-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetyl}glycine](/img/structure/B5532572.png)
![3-(4-fluorophenyl)-4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazole](/img/structure/B5532573.png)
![(3S*,4R*)-1-[(3,5-dimethylisoxazol-4-yl)carbonyl]-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5532580.png)
![3-ethyl-5-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5532585.png)
![6-(4-ethylphenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B5532590.png)
![4-methyl-N'-[4-(3-thietanyloxy)benzylidene]benzenesulfonohydrazide](/img/structure/B5532600.png)


![1-[(dimethylamino)sulfonyl]-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-3-piperidinecarboxamide](/img/structure/B5532615.png)
![2-{4-[(2-phenylethyl)amino]-2-quinazolinyl}phenol](/img/structure/B5532631.png)

![3,4-dimethoxy-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide](/img/structure/B5532635.png)